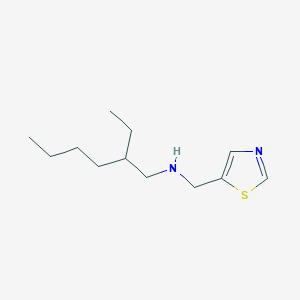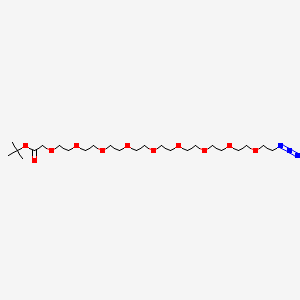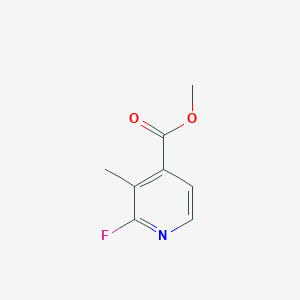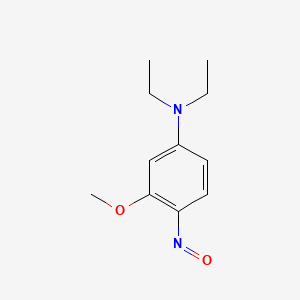
(2-Ethylhexyl)(1,3-thiazol-5-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexyl)(1,3-thiazol-5-ylmethyl)amine is a chemical compound with the molecular formula C₁₂H₂₂N₂S and a molecular weight of 226.38 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 2-ethylhexylamine with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexyl)(1,3-thiazol-5-ylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(2-Ethylhexyl)(1,3-thiazol-5-ylmethyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Ethylhexyl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a similar ring structure but without the ethylhexyl and methylamine substituents.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
(2-Ethylhexyl)(1,3-thiazol-5-ylmethyl)amine is unique due to the presence of the 2-ethylhexyl group and the thiazole ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H22N2S |
|---|---|
Molecular Weight |
226.38 g/mol |
IUPAC Name |
2-ethyl-N-(1,3-thiazol-5-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C12H22N2S/c1-3-5-6-11(4-2)7-13-8-12-9-14-10-15-12/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
FIULTTJMBVXPLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNCC1=CN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12089586.png)







![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)
